
7-(2,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H16Cl2N6O2 and its molecular weight is 419.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Regioselective Synthesis : This compound can be synthesized through regioselectively thermal sigmatropic rearrangement, contributing to the field of organic synthesis and chemical transformations (Majumdar & Das, 1998).
Synthesis of Carboxamide Derivatives : The reaction of similar compounds with primary amines yields carboxylic acids derivatives, highlighting its potential in creating novel chemical entities with potential pharmacological applications (Deady et al., 2003).
Metal Complex Formation : This compound forms metal complexes that serve as models for metal-mediated base pairs, useful in nucleobase recognition and bioinorganic chemistry (Sinha et al., 2015).
Applications in Biological Systems
Affinity to Serotonin Receptors : Derivatives of this compound show potential as ligands for serotonin receptors, suggesting applications in neuroscience and psychopharmacology (Chłoń-Rzepa et al., 2013).
Potential in Neurodegenerative Diseases : Certain derivatives act as multitarget drugs for neurodegenerative diseases, showing activity at adenosine receptor subtypes and monoamine oxidases (Brunschweiger et al., 2014).
Antimicrobial Activity : Compounds derived from 8-Chloro-theophylline, a structurally related compound, exhibit antimicrobial properties, indicating potential in infection control and antimicrobial research (Abdul-Reda & Abdul-Ameer, 2018).
Molecular Structure and Characterization
Crystal Structure Analysis : Investigations into the crystal structures of similar compounds offer insights into molecular geometry and interactions, which are fundamental in material science and molecular design (Avasthi et al., 2002).
Synthesis of Novel Compounds : Utilizing this compound in multicomponent reactions under specific conditions has led to the synthesis of complex heterocyclic compounds, which is crucial in developing new chemical entities for various applications (Rahmani et al., 2018).
Medicinal Chemistry Applications : The synthesis of derivatives and the exploration of their activities in tumor models, anti-HIV-1, and antimicrobial studies indicate its significance in medicinal chemistry and drug discovery https://consensus.app/papers/synthesis-anticancer-antihiv1-activity-tricyclic-ashour/9c300d8e20405d12b4871df94726d874/?utm_source=chatgpt" target="_blank">(Schaffner-Sabba et al., 1984; Ashour et al., 2012)
Chemical Reactivity and Physical Properties
- Chemical Reactivity Studies : Analyzing the chemical reactivity and physical properties of related pyrazolo[3,4-d]pyrimidines enhances understanding of its stability and reactivity, which is vital in synthetic chemistry (Bergmann et al., 1979).
Eigenschaften
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N6O2/c1-9-6-10(2)26(23-9)17-21-15-14(16(27)22-18(28)24(15)3)25(17)8-11-4-5-12(19)7-13(11)20/h4-7H,8H2,1-3H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLOKDMSOOYCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2929235.png)
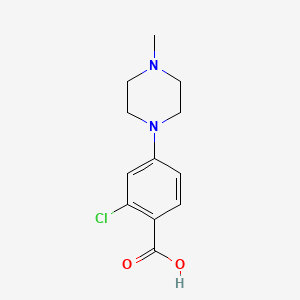
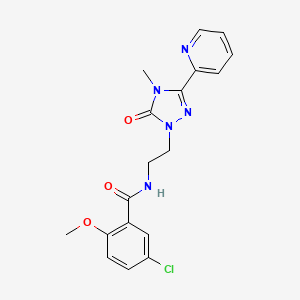
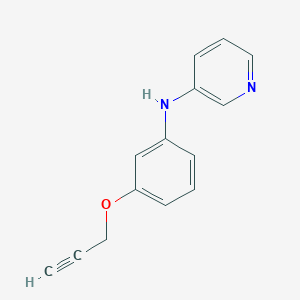
![Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate](/img/structure/B2929241.png)
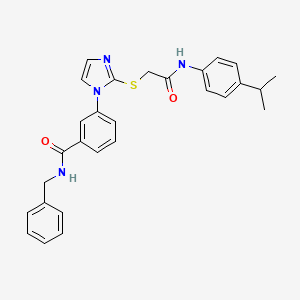
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2929245.png)
![1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide](/img/structure/B2929247.png)
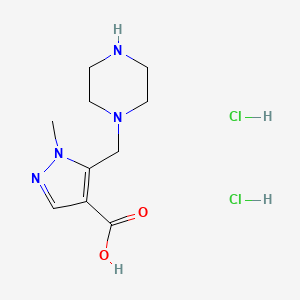


![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)
![N-(1-cyanocyclobutyl)-6-(furan-2-yl)-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2929255.png)
![1-methoxy-N-[3-(trifluoromethyl)benzyl]propan-2-amine](/img/structure/B2929257.png)
